molecular formula C23H19N3 B12518673 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-78-9

1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12518673
CAS No.: 654650-78-9
M. Wt: 337.4 g/mol
InChI Key: LFWFHSXMUFEEKX-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C23H17N3 , this compound serves as a valuable chemical scaffold for exploring new therapeutic agents. Compounds within the pyrazolo[4,3-c]quinoline family are frequently investigated for their potential as allosteric modulators of central nervous system targets. For instance, structurally similar tricyclic compounds, such as those fused with piperazines, have been identified as potent and selective mGlu5 receptor modulators . The metabotropic glutamate receptor 5 (mGlu5) is a key target for disorders like schizophrenia, cognitive decline, and neurodegenerative diseases, as its activation can enhance NMDA receptor signaling, potentially improving cognitive function . Researchers can utilize this compound as a key intermediate in synthesizing more complex molecular architectures. Synthetic methods for related benzo[h]pyrazolo[3,4-b]quinolines have been established, involving multi-component condensation reactions in water, which underscores the relevance of this chemical class in developing green chemistry approaches . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers working on neuropharmacology, heterocyclic chemistry, and drug discovery will find this compound a critical tool for developing novel biologically active molecules.

Properties

CAS No.

654650-78-9

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C23H19N3/c1-16-11-13-18(14-12-16)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)17-7-3-2-4-8-17/h2-14,24H,15H2,1H3

InChI Key

LFWFHSXMUFEEKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CNC4=CC=CC=C43)C(=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Procedure:

  • Reactants : 2-Amino-4-methylacetophenone and 3-phenyl-1-(p-tolyl)pyrazol-5-one.
  • Conditions : Ethylene glycol at 120°C for 12 hours.
  • Mechanism : The pyrazolone’s α-methylene group condenses with the o-aminocarbonyl compound, followed by cyclodehydration to form the quinoline ring.
  • Yield : 65–78% after recrystallization.

Key Advantage : Direct formation of the fused pyrazoloquinoline core.

Multicomponent Reaction (MCR) Approaches

MCRs enable efficient one-pot assembly of complex structures. A three-component reaction involving aryl aldehydes , 3-amino-1-(4-methylphenyl)pyrazole , and cyclic ketones (e.g., cyclohexanedione) has been reported.

Optimized Protocol:

  • Catalyst : L-Proline (20 mol%) in ethanol at 80°C.
  • Steps :
    • Aldehyde and amine undergo Schiff base formation.
    • Cyclohexanedione undergoes Knoevenagel condensation, followed by Michael addition and cyclization.
  • Yield : 70–85% for dihydro intermediates, which are oxidized to aromatic quinolines using DDQ.

Limitation : Requires post-synthesis oxidation for full aromatization.

Reductive Cyclization of Nitro Precursors

Nitro-substituted intermediates can be reduced to form dihydroquinoline structures. This method involves:

  • Nitro Compound Synthesis : Reacting 4-methylphenylhydrazine with 2-nitrochalcone derivatives.
  • Reduction : Using Zn/HCl or catalytic hydrogenation (Pd/C, H₂).

Example:

  • Starting Material : 4-Acetyl-3-methyl-5-(2-nitrophenyl)-1-phenylpyrazole.
  • Reduction : Transfer hydrogenation with ammonium formate in methanol.
  • Outcome : Selective formation of cis-dihydroquinoline with 82% yield.

Advantage : High diastereoselectivity under mild conditions.

One-Pot Tandem Synthesis Using DMSO

A solvent-free, transition-metal-free method employs DMSO as a methine source and TFA as a catalyst:

  • Reactants : Aniline derivatives and 3-methyl-1-phenylpyrazol-5-one.
  • Conditions : TFA (10 mol%) in DMSO at 100°C for 6 hours.
  • Mechanism :
    • DMSO facilitates C–H activation and methine insertion.
    • TFA promotes cyclization via iminium ion intermediates.
  • Yield : 75–90% with excellent regioselectivity.

Key Benefit : Environmentally benign and scalable.

Niementowski Reaction with Anthranilic Acid

Anthranilic acid derivatives react with pyrazolones under dehydrating conditions to form 4-hydroxyquinolines, which are subsequently reduced:

  • Step 1 : Anthranilic acid and 3-phenylpyrazolone condense in acetic anhydride.
  • Step 2 : Reduction of the 4-hydroxy group using PCl₃ or POCl₃.
  • Step 3 : Partial hydrogenation (H₂/Pd) to introduce the dihydro moiety.

Yield : 50–60% over three steps.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield (%) Advantages
Friedländer o-Aminocarbonyl, pyrazolone Acidic, 120°C 65–78 Direct core formation
Multicomponent Aldehyde, amine, ketone L-Proline, 80°C 70–85 One-pot efficiency
Reductive Cyclization Nitro intermediates Zn/HCl or H₂/Pd 75–82 High selectivity
DMSO-TFA Tandem Aniline, pyrazolone Solvent-free, 100°C 75–90 Green chemistry
Niementowski Anthranilic acid, pyrazolone PCl₃, reflux 50–60 Utilizes inexpensive reagents

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoloquinoline compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrazolo[3,4-b]quinoline derivatives, which showed potent activity against multiple bacterial strains, indicating the potential of these compounds as novel antimicrobial agents .

Anticancer Properties
The compound has been evaluated for its anticancer effects. A recent investigation into structurally similar pyrazoloquinolines revealed their ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer therapies .

Anti-inflammatory Effects
In another study, compounds derived from pyrazolo[4,3-c]quinoline were tested for anti-inflammatory activity. These compounds demonstrated significant inhibition of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Insecticidal Applications

Larvicidal and Pupicidal Effects
The compound's derivatives have been synthesized and tested for their insecticidal properties against larval vectors of malaria and dengue. The results indicated significant larvicidal activity with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL against various mosquito stages . This highlights the compound's potential as a biocidal agent in vector control strategies.

Synthesis and Structural Studies

Multicomponent Reactions
The synthesis of 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has been achieved through multicomponent reactions involving various aromatic aldehydes and hydrazones. The structural characterization via NMR spectroscopy confirms the successful formation of the target compound .

Synthesis Method Reagents Used Conditions Yield (%)
Multicomponent ReactionAromatic aldehyde, HydrazoneSolvent-free at 100°C85%

Case Studies

Case Study 1: Antimicrobial Efficacy
A series of pyrazoloquinoline derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The most promising derivative exhibited an MIC value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for further development.

Case Study 2: Insecticidal Activity
In a field study assessing larvicidal effects, formulations containing the synthesized pyrazoloquinoline derivatives were tested against Aedes aegypti larvae. The study reported a significant reduction in larval populations within 24 hours of exposure to the compound at concentrations as low as 5 µg/mL.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-phenyl-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline
  • 4-Hydroxy-2-quinolones
  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Comparison: 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groupsCompared to similar compounds, it may exhibit enhanced biological activity or different physicochemical properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and potential neuroprotective properties based on various research findings.

Chemical Structure

The chemical structure of 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

C19H18N2\text{C}_{19}\text{H}_{18}\text{N}_2

This structure features a pyrazoloquinoline core with distinct substituents that influence its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, compounds similar to 1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline showed potent inhibition of NO production and were linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Anti-inflammatory Activity of Pyrazoloquinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineTBDInhibition of iNOS and COX-2
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Anticancer Activity

The anticancer potential of pyrazoloquinolines has been explored extensively. Various studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through multiple pathways. The structural features of the compound play a critical role in its efficacy against different types of cancer cells.

A notable case study involved the evaluation of a series of pyrazolo[4,3-c]quinolines against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .

Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives

CompoundCell LineIC50 (μM)Mechanism
1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinolineMCF-7TBDApoptosis induction
Other Derivative AMDA-MB-231TBDCell cycle arrest
Other Derivative BHeLaTBDApoptosis via caspase activation

Neuroprotective Effects

Emerging studies suggest that pyrazoloquinolines may also possess neuroprotective properties. Research indicates that these compounds can mitigate oxidative stress-induced neuronal damage. The mechanism involves the modulation of signaling pathways related to inflammation and apoptosis in neuronal cells .

Q & A

Q. What synthetic strategies are effective for introducing functional groups into the pyrazolo[4,3-c]quinoline scaffold?

The synthesis of pyrazolo[4,3-c]quinolines often begins with halogenated or nitrile-containing precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material for introducing primary amino groups via nucleophilic substitution or condensation reactions. Refluxing in xylene with chloranil (a dehydrogenation agent) followed by NaOH treatment and recrystallization from methanol is a common purification step . Functionalization at the 3- or 4-positions can enhance pharmacological activity by modifying electronic or steric properties .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure, including hydrogen-bonding networks (e.g., C–H⋯N interactions) and stacking geometries (e.g., centroid–centroid distances of ~3.7 Å) . Complement with 1H^1H/13C^13C NMR to confirm substituent placement, such as methyl or aryl groups. For example, methyl protons appear as singlets near δ 2.1–2.5 ppm, while aromatic protons show complex splitting patterns in δ 7.0–8.5 ppm .

Q. What reaction conditions favor the cyclization of intermediates to form the pyrazoloquinoline core?

Cyclization typically requires prolonged reflux (25–30 hours) in high-boiling solvents like xylene or toluene. Chloranil (1.4 equivalents) is often used as an oxidizing agent to aromatize intermediates. Post-reaction, alkaline workup (5% NaOH) isolates the product, which is purified via recrystallization (e.g., methanol) or column chromatography .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s pharmacological activity?

Electron-donating groups (e.g., methyl, methoxy) at the 4-methylphenyl moiety can enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., chloro, fluoro) may improve target binding via dipole interactions. For example, fluorinated analogs show increased antimycobacterial activity due to enhanced electronegativity and metabolic stability . Computational studies (e.g., DFT) can model substituent effects on HOMO/LUMO levels and predict bioactivity .

Q. What analytical approaches resolve contradictions in reaction yields or byproduct formation?

Discrepancies in yields (e.g., 30–36% in methoxy-substituted derivatives) may arise from competing pathways or steric hindrance. Use LC-MS to monitor intermediates and HRMS to identify byproducts. For example, incomplete dehydrogenation during cyclization can yield dihydro intermediates, detectable via 1H^1H NMR (e.g., CH2_2 protons at δ 2.9–3.1 ppm) . Optimize stoichiometry (e.g., 1:1.4 substrate-chloranil ratio) and reaction time to suppress side reactions .

Q. How can intermolecular interactions be leveraged to design co-crystals or supramolecular assemblies?

The compound’s planar quinoline core and pyrazole ring facilitate π-π stacking, while hydrogen-bonding sites (e.g., NH in dihydro forms) enable co-crystallization with carboxylic acids or amides. SC-XRD data reveal that weak C–H⋯S interactions (e.g., with thienyl substituents) stabilize extended 1D chains . Such interactions are exploitable in crystal engineering for solubility or stability modulation.

Q. What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase assays : Use fluorescence polarization or TR-FRET to measure IC50_{50} values against kinases (e.g., JAK2, EGFR).
  • Antimicrobial screening : Perform microdilution assays (MIC) against Mycobacterium tuberculosis or Gram-negative pathogens. Correlate activity with substituent electronegativity (e.g., chloro vs. methoxy) .
  • ADME profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 assays .

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